2-Methyl-N'-((4-propylphenoxy)acetyl)benzohydrazide

Catalog No.
S15647501
CAS No.
M.F
C19H22N2O3
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-N'-((4-propylphenoxy)acetyl)benzohydrazid...

Product Name

2-Methyl-N'-((4-propylphenoxy)acetyl)benzohydrazide

IUPAC Name

2-methyl-N'-[2-(4-propylphenoxy)acetyl]benzohydrazide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C19H22N2O3/c1-3-6-15-9-11-16(12-10-15)24-13-18(22)20-21-19(23)17-8-5-4-7-14(17)2/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

VGIYJCDFNOMNGG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CC=C2C

2-Methyl-N'-((4-propylphenoxy)acetyl)benzohydrazide is an organic compound characterized by its hydrazone structure, which is formed from the reaction of hydrazine derivatives with carbonyl compounds. This compound possesses a molecular formula of C18H24N2O3C_{18}H_{24}N_{2}O_{3} and a molecular weight of approximately 316.40 g/mol. Its structure features a benzohydrazide moiety, which is known for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical reactivity of 2-Methyl-N'-((4-propylphenoxy)acetyl)benzohydrazide can be understood through various functional groups present in its structure. It can undergo:

  • Hydrazone Formation: The compound can react with aldehydes or ketones to form hydrazones, which are often more biologically active than their parent hydrazides.
  • Acetylation: The acetyl group can participate in nucleophilic substitutions or hydrolysis under acidic or basic conditions.
  • Decomposition Reactions: Under certain conditions, the compound may decompose, leading to the release of nitrogen gas and other byproducts.

Compounds with hydrazone structures, including 2-Methyl-N'-((4-propylphenoxy)acetyl)benzohydrazide, have been studied for various biological activities:

  • Antimicrobial Activity: Some studies indicate that similar compounds exhibit antibacterial and antifungal properties.
  • Anticancer Potential: The hydrazone derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Enzyme Inhibition: Compounds in this class may inhibit enzymes such as monoamine oxidases and carbonic anhydrases, contributing to their therapeutic effects.

The synthesis of 2-Methyl-N'-((4-propylphenoxy)acetyl)benzohydrazide typically involves:

  • Formation of Benzohydrazide: The initial step involves the reaction of benzoyl chloride with hydrazine hydrate to form benzohydrazide.
  • Acetylation: The benzohydrazide is then acetylated using acetic anhydride or acetyl chloride.
  • Phenoxy Group Introduction: The final step involves the introduction of the 4-propylphenoxy group through nucleophilic substitution reactions.

This multi-step synthesis can be optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice.

2-Methyl-N'-((4-propylphenoxy)acetyl)benzohydrazide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Biochemical Research: As a tool for studying enzyme inhibition mechanisms and cellular pathways.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.

Interaction studies involving 2-Methyl-N'-((4-propylphenoxy)acetyl)benzohydrazide focus on its binding affinity to various biological targets:

  • Enzyme Binding: Studies have shown that similar compounds can bind effectively to enzymes like monoamine oxidase, leading to inhibition and subsequent therapeutic effects.
  • Cellular Interaction: Investigations into how this compound interacts at the cellular level can provide insights into its mechanism of action and potential side effects.

Several compounds share structural similarities with 2-Methyl-N'-((4-propylphenoxy)acetyl)benzohydrazide. Here are some notable examples:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-acetyl-N'-(4-methylphenyl)benzohydrazideC16H16N2OC_{16}H_{16}N_{2}OContains an acetyl groupAntimicrobial properties
BenzohydrazideC7H8N2OC_{7}H_{8}N_{2}OBasic hydrazide structureAnticancer activity
4-(Trifluoromethyl)benzohydrazideC9H8F3N3OC_{9}H_{8}F_{3}N_{3}OContains trifluoromethyl groupPotential enzyme inhibitors

Uniqueness

The uniqueness of 2-Methyl-N'-((4-propylphenoxy)acetyl)benzohydrazide lies in its specific combination of functional groups, which may enhance its biological activity compared to simpler hydrazides. The presence of the propylphenoxy group could also influence its lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties.

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

326.16304257 g/mol

Monoisotopic Mass

326.16304257 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-15

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